

An In-Depth Technical Guide to In Vitro Studies on O-Mustard Cytotoxicity

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Compound of Interest

Compound Name:	O-Mustard
CAS No.:	63918-89-8
Cat. No.:	B13951621

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Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the in vitro methodologies used to assess the cytotoxicity of **O-Mustard**, also known as sulfur mustard (SM), and its analogs like 2-chloroethyl ethyl sulfide (CEES). It details the core molecular mechanisms of toxicity, standardized experimental protocols, and quantitative data interpretation.

Introduction to O-Mustard and Its Cytotoxic Mechanisms

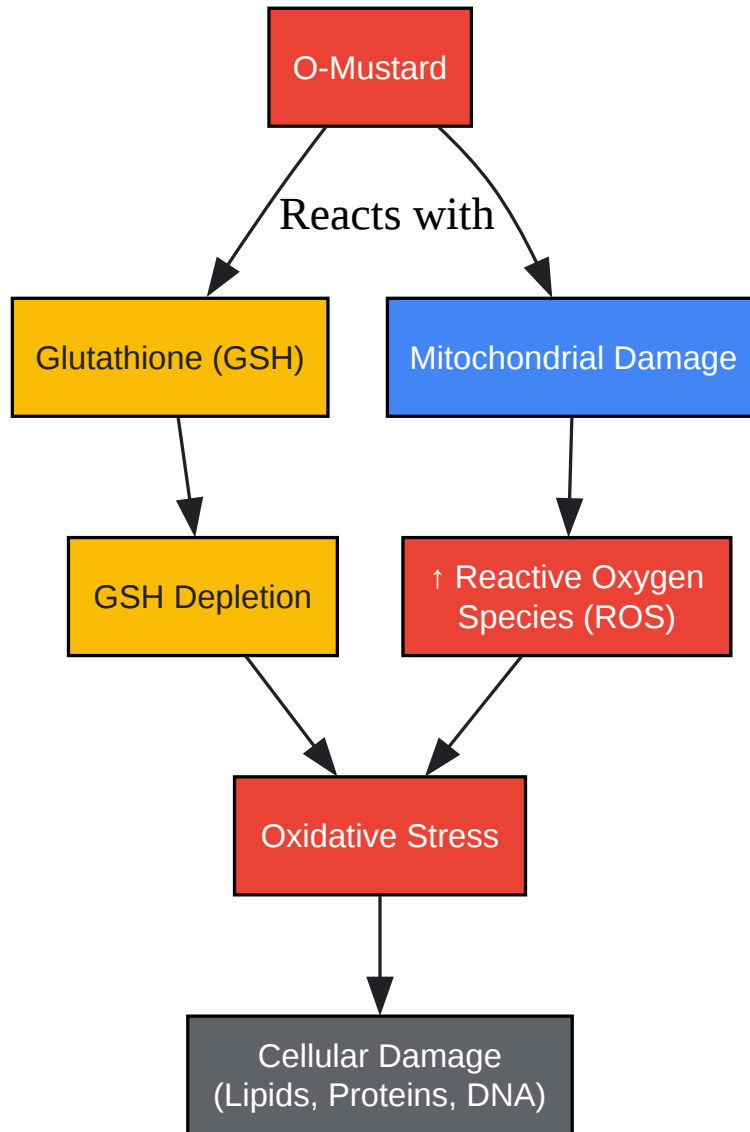
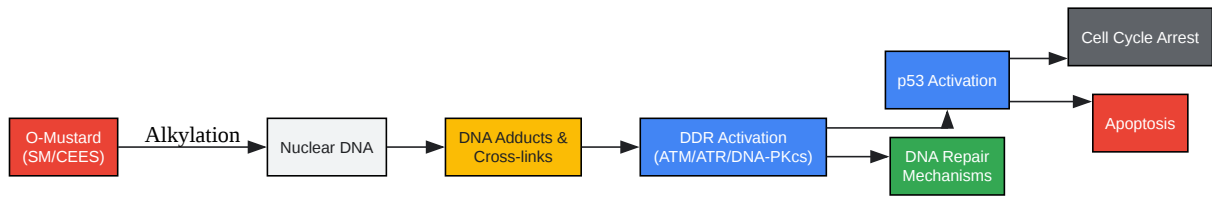
Sulfur mustard (bis(2-chloroethyl) sulfide) is a powerful bifunctional alkylating agent known for its vesicant (blistering) properties and significant cytotoxicity.^[1] It poses a persistent chemical threat, causing severe damage to the skin, eyes, and respiratory tract.^[1] Due to its high reactivity, in vitro studies often employ less volatile analogs such as CEES to investigate its mechanisms of action safely. The cytotoxicity of **O-Mustard** is multifaceted, stemming primarily from three interconnected cellular events: DNA damage, oxidative stress, and the induction of programmed cell death (apoptosis).

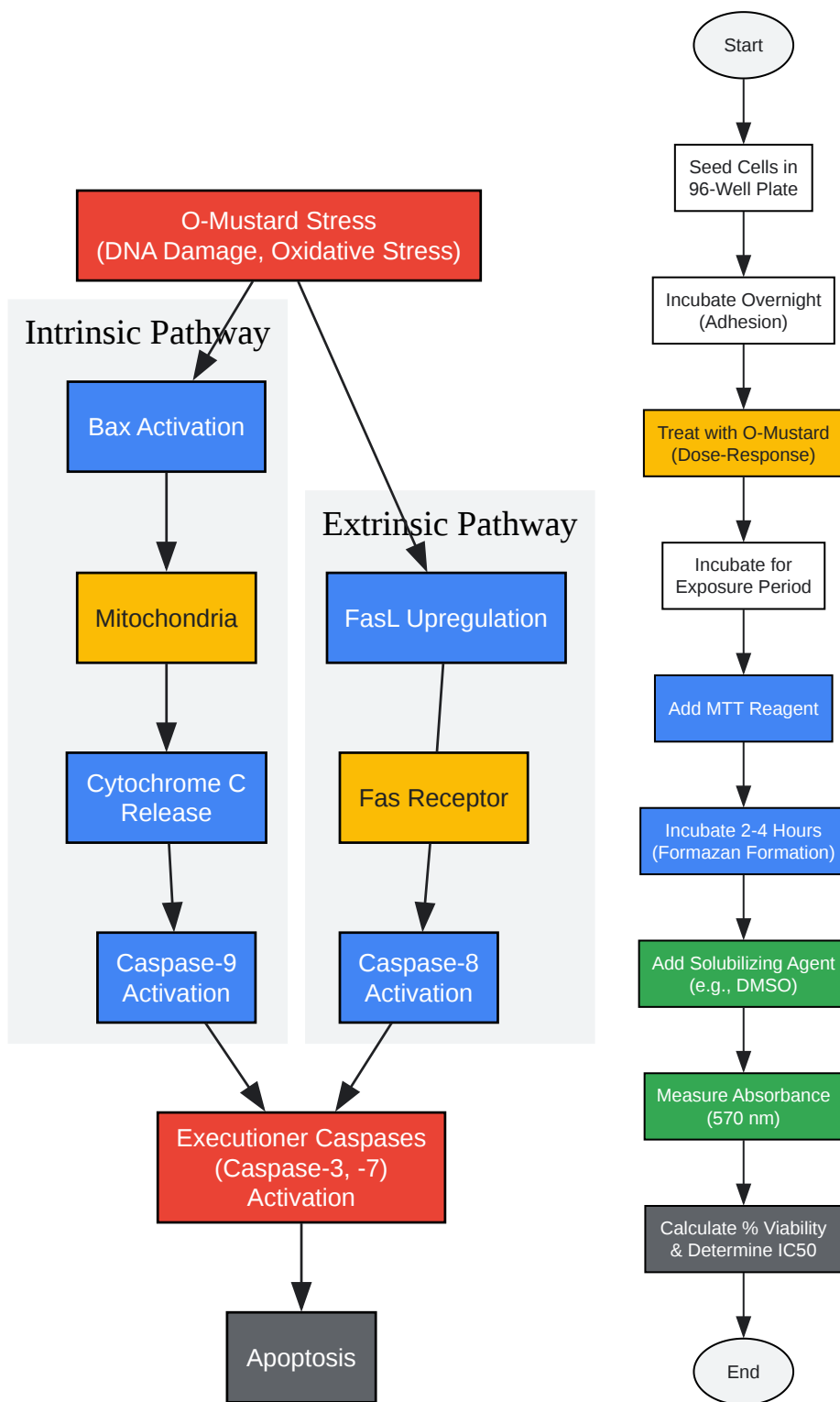
Core Mechanisms of O-Mustard Cytotoxicity

DNA Alkylation and Damage Response

As a potent alkylating agent, **O-Mustard** readily reacts with cellular macromolecules, most critically with DNA.[2] It forms monofunctional and bifunctional adducts with DNA bases, leading to DNA cross-linking, strand breaks, and disruption of DNA replication and transcription.[2][3] This genotoxic stress activates a complex signaling network known as the DNA Damage Response (DDR).

The cell initiates the DDR to protect against this genomic instability.[2] Key signaling cascades involving kinases like ATM (ataxia telangiectasia mutated), ATR (ataxia telangiectasia and Rad3-related), and DNA-PKcs are activated at the site of damage.[2] This activation leads to a cascade of phosphorylation events, including the activation of checkpoint kinases Chk1/Chk2 and the tumor suppressor protein p53.[3] Ultimately, this pathway can lead to cell cycle arrest, allowing time for DNA repair, or, if the damage is too severe, trigger apoptosis.[2]





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